molecular formula C9H15NOS B13213994 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

Cat. No.: B13213994
M. Wt: 185.29 g/mol
InChI Key: BJZIYGXZKODCTM-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with a suitable amine and a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

3-amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

InChI

InChI=1S/C9H15NOS/c1-6(4-10)9(11)8-3-7(2)12-5-8/h3,5-6,9,11H,4,10H2,1-2H3

InChI Key

BJZIYGXZKODCTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(C(C)CN)O

Origin of Product

United States

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